N-ethyl-5-propylisoxazol-3-amine
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Overview
Description
N-ethyl-5-propylisoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-propylisoxazol-3-amine typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for producing isoxazole derivatives . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-propylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-ethyl-5-propylisoxazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of N-ethyl-5-propylisoxazol-3-amine, known for its wide range of biological activities.
Thiadiazole: Another five-membered heterocycle with similar biological properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a versatile building block for synthesizing new compounds with diverse applications makes it a valuable addition to the isoxazole family .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-ethyl-5-propyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6-8(9-4-2)10-11-7/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
IJCKHYSJEHSTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NCC |
Origin of Product |
United States |
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